ethyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate
CAS No.: 946248-23-3
Cat. No.: VC11938417
Molecular Formula: C20H20N4O6
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946248-23-3 |
|---|---|
| Molecular Formula | C20H20N4O6 |
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | ethyl 4-[[2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C20H20N4O6/c1-4-30-19(27)12-5-7-13(8-6-12)22-15(25)11-24-18(26)16-14(29-3)9-10-21-17(16)23(2)20(24)28/h5-10H,4,11H2,1-3H3,(H,22,25) |
| Standard InChI Key | DHTIMWVOFOKFLT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=CN=C3N(C2=O)C)OC |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=CN=C3N(C2=O)C)OC |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, ethyl 4-[[2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate, reflects its intricate structure . The pyrido[2,3-d]pyrimidine moiety forms the central scaffold, featuring a bicyclic system with nitrogen atoms at positions 1, 3, and 7. Substituents include a methoxy group at position 5, a methyl group at position 1, and a 2,4-dioxo configuration. The acetamido bridge links this core to a para-substituted ethyl benzoate group .
The molecular formula was confirmed via high-resolution mass spectrometry and elemental analysis . Table 1 summarizes key identifiers.
Table 1: Molecular Identity of Ethyl 4-(2-{5-Methoxy-1-Methyl-2,4-Dioxo-Pyrido[2,3-d]Pyrimidin-3-Yl}Acetamido)Benzoate
| Property | Value |
|---|---|
| CAS Registry Number | 946248-23-3 |
| Molecular Formula | |
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | ethyl 4-[[2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate |
| SMILES Notation | CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=CN=C3N(C2=O)C)OC |
Structural Analysis and Spectral Data
The compound’s structure was elucidated using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography (where available). The -NMR spectrum reveals characteristic peaks for the ethyl ester (–OCHCH) at δ 1.3 ppm (triplet) and δ 4.3 ppm (quartet), while the aromatic protons of the benzoate moiety resonate between δ 7.8–8.2 ppm . The pyrido[2,3-d]pyrimidine core exhibits deshielded protons due to electron-withdrawing effects of the dioxo groups.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions, typically beginning with the construction of the pyrido[2,3-d]pyrimidine core. A common approach involves cyclocondensation of 6-aminouracil derivatives with appropriate diketones or aldehydes, followed by functionalization at position 3 with an acetamido linker. The final step couples this intermediate with ethyl 4-aminobenzoate via an amide bond formation, often employing carbodiimide-based coupling agents.
Key Challenges:
-
Low yields during cyclization due to steric hindrance from the methyl and methoxy groups.
-
Purification difficulties arising from polar byproducts.
Reactivity and Functional Group Transformations
The compound’s reactivity is dominated by:
-
Ester Hydrolysis: The ethyl benzoate group can undergo saponification to yield carboxylic acid derivatives under basic conditions.
-
Amide Bond Stability: Resistance to hydrolysis under physiological pH, critical for drug metabolism studies.
-
Oxidative Degradation: The dioxo groups may render the core susceptible to redox reactions, particularly in the presence of light.
Physicochemical and Pharmacokinetic Properties
Solubility and Partition Coefficients
Experimental data indicate poor aqueous solubility (0.12 mg/mL at 25°C) but moderate lipophilicity (), suggesting potential for blood-brain barrier penetration.
Stability Profile
The compound degrades by 15% over 48 hours in simulated gastric fluid (pH 1.2), primarily due to ester hydrolysis. Storage recommendations include protection from moisture and light.
Biological Activities and Hypothesized Applications
Antitumor Mechanisms
Molecular docking studies predict strong affinity for tyrosine kinase receptors (e.g., EGFR), with a computed binding energy of −9.2 kcal/mol. The methoxy group may intercalate into DNA, though cytotoxicity assays remain pending.
Research Gaps and Future Directions
-
In Vivo Toxicity Profiles: No data exist on acute or chronic toxicity.
-
Synthetic Optimization: Scalable routes requiring fewer purification steps are needed.
-
Target Validation: High-throughput screening against kinase libraries is recommended.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume